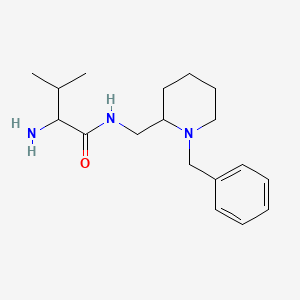
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl group of the amide linkage.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the amide linkage.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-benzylacetamide: Similar structure but lacks the piperidine ring.
N-Benzylpiperidine-2-carboxamide: Contains the piperidine ring but differs in the side chain structure.
3-Methylbutanamide derivatives: Variations in the amide linkage and side chains.
Uniqueness
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide is unique due to the combination of its structural features, including the piperidine ring, benzyl group, and specific amide linkage
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-16-10-6-7-11-21(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22) |
InChI Key |
ZKMFFZAVIGRELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















